molecular formula C11H10BrNO2 B12281165 6-Bromo-5-methylindole-3-acetic Acid

6-Bromo-5-methylindole-3-acetic Acid

Cat. No.: B12281165
M. Wt: 268.11 g/mol
InChI Key: BPFSTSFKGPNTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methylindole-3-acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

6-Bromo-5-methylindole-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common reagents used in these reactions include titanium(III) chloride for reduction and various electrophiles for substitution reactions. Major products formed from these reactions include substituted indoles and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylindole-3-acetic acid involves its interaction with specific molecular targets and pathways. As an indole derivative, it may interact with various receptors and enzymes, influencing biological processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-5-methylindole-3-acetic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine and methyl groups.

    5-Bromoindole: A simpler derivative with only the bromine substituent.

    5-Methylindole: A derivative with only the methyl substituent.

The uniqueness of this compound lies in its combined bromine and methyl substitutions, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(6-bromo-5-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H10BrNO2/c1-6-2-8-7(3-11(14)15)5-13-10(8)4-9(6)12/h2,4-5,13H,3H2,1H3,(H,14,15)

InChI Key

BPFSTSFKGPNTBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=C2CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.